molecular formula C11H16ClNO3 B13576936 2-Amino-4-(benzyloxy)butanoicacidhydrochloride

2-Amino-4-(benzyloxy)butanoicacidhydrochloride

Cat. No.: B13576936
M. Wt: 245.70 g/mol
InChI Key: GPCAMJLQXFXNHC-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO3. It is a derivative of butanoic acid, featuring an amino group at the second position and a benzyloxy group at the fourth position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybutanoic acid and benzyl chloride.

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybutanoic acid is protected using a suitable protecting group, such as a benzyl group, to form 4-(benzyloxy)butanoic acid.

    Amination: The protected intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the second position, resulting in 2-Amino-4-(benzyloxy)butanoic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzyloxy)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in compounds with different functional groups replacing the benzyloxy group.

Scientific Research Applications

2-Amino-4-(benzyloxy)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Serves as a precursor for the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, while the benzyloxy group provides hydrophobic interactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methoxy)butanoic acid hydrochloride
  • 2-Amino-4-(ethoxy)butanoic acid hydrochloride
  • 2-Amino-4-(propoxy)butanoic acid hydrochloride

Uniqueness

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct hydrophobic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-amino-4-phenylmethoxybutanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H

InChI Key

GPCAMJLQXFXNHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)N.Cl

Origin of Product

United States

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